Fmoc-d-asp(otbu)-opfp

Solid-phase peptide synthesis Coupling reagent byproducts DCU contamination

Fmoc-D-Asp(OtBu)-OPfp (CAS 200335-75-7) is a pre-formed pentafluorophenyl (OPfp) active ester derivative of D-aspartic acid, designed for direct incorporation of D-aspartate residues via Fmoc solid-phase peptide synthesis (SPPS). The compound carries an Fmoc-protected α-amine, a tert-butyl (OtBu) ester-protected β-carboxyl side chain, and an α-carboxyl group activated as its pentafluorophenyl ester, with a molecular weight of 577.5 g/mol.

Molecular Formula C29H24F5NO6
Molecular Weight 577.5 g/mol
CAS No. 200335-75-7
Cat. No. B557734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-asp(otbu)-opfp
CAS200335-75-7
Synonymsfmoc-d-asp(otbu)-opfp; 200335-75-7; MolPort-016-580-295; CF-782; ZINC71788103; AK-85726; KB-291389; FT-0686519; ST24047244; (R)-4-tert-butyl1-perfluorophenyl2-(((9H-fluoren-9-yl)methoxy)carbonylamino)succinate; D-Asparticacid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,4-(1,1-dimethylethyl)1-(pentafluorophenyl)ester(9CI)
Molecular FormulaC29H24F5NO6
Molecular Weight577.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1
InChIKeyDWYWJUBBXKYAMY-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Asp(OtBu)-OPfp (CAS 200335-75-7): A Pre-Activated D-Aspartic Acid Building Block for Fmoc SPPS


Fmoc-D-Asp(OtBu)-OPfp (CAS 200335-75-7) is a pre-formed pentafluorophenyl (OPfp) active ester derivative of D-aspartic acid, designed for direct incorporation of D-aspartate residues via Fmoc solid-phase peptide synthesis (SPPS). The compound carries an Fmoc-protected α-amine, a tert-butyl (OtBu) ester-protected β-carboxyl side chain, and an α-carboxyl group activated as its pentafluorophenyl ester, with a molecular weight of 577.5 g/mol . Unlike the corresponding free acid Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3), which requires in situ activation with coupling reagents such as HATU, HBTU, or DIC, this pre-activated ester eliminates the need for separate activation steps, avoids coupling reagent byproducts, and enables real-time colorimetric monitoring of amide bond formation via the bromophenol blue test . The D-configuration is critical for applications requiring protease-resistant peptide therapeutics and conformationally constrained bioactive peptides [1].

Why Fmoc-D-Asp(OtBu)-OH or Other Activated Esters Cannot Simply Replace Fmoc-D-Asp(OtBu)-OPfp


Substituting Fmoc-D-Asp(OtBu)-OPfp with the corresponding free acid Fmoc-D-Asp(OtBu)-OH or alternative active esters introduces distinct and quantifiable operational disadvantages. The free acid requires in situ activation with coupling reagents, which generates stoichiometric byproducts (e.g., DCU from DIC, tetramethylurea from HATU/HBTU) that can complicate purification and reduce effective coupling efficiency . Furthermore, in situ activation of aspartic acid derivatives is strongly associated with C-terminal epimerization and aspartimide formation—side reactions that are well-documented in Fmoc/tBu SPPS and can compromise peptide homogeneity [1]. Pre-formed Pfp esters circumvent these issues by providing a single, defined reactive species that undergoes direct aminolysis without generating coupling reagent-derived byproducts, while simultaneously enabling bromophenol blue-based real-time monitoring of coupling completion—a capability absent from all in situ activation protocols . The D-stereochemistry further precludes simple interchange with the more widely available L-enantiomer (Fmoc-Asp(OtBu)-OPfp, CAS 86061-01-0), as D-amino acid incorporation is essential for generating protease-resistant and conformationally distinct peptide therapeutics [2].

Quantitative Differentiation Evidence for Fmoc-D-Asp(OtBu)-OPfp Against Key Comparators


Pre-Activated Ester Eliminates Coupling Reagent Byproducts: DCU ≤2% vs. Stoichiometric Contamination with In Situ Methods

Fmoc-D-Asp(OtBu)-OPfp is supplied as a pre-formed pentafluorophenyl active ester that couples directly to resin-bound free amines without requiring any in situ activation reagent . The Novabiochem® grade specifies dicyclohexylurea (DCU) content at ≤2%, representing residual DCU from the manufacturing esterification step . In contrast, when the free acid Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3, assay 98%) is activated in situ with DIC, stoichiometric DCU is generated as a byproduct that must be removed by washing; when activated with HATU or HBTU, tetramethylurea and phosphonium byproducts are generated that can persist through washing cycles . The elimination of in situ coupling reagents also removes the associated exotherm and base requirements, simplifying automated SPPS protocols.

Solid-phase peptide synthesis Coupling reagent byproducts DCU contamination Pre-formed active ester

Real-Time Colorimetric Coupling Monitoring via Bromophenol Blue: A Feature Exclusively Enabled by OPfp Esters

The pentafluorophenyl ester leaving group enables a unique, non-destructive colorimetric test for monitoring coupling completion: the bromophenol blue method . During coupling of the OPfp ester to a resin-bound free amine, the liberated pentafluorophenol interacts with bromophenol blue to produce a visible color change, allowing the operator to determine reaction completion in real time without withdrawing resin aliquots for Kaiser or chloranil testing . This capability is inherent to the OPfp ester class and is not available when using the free acid Fmoc-D-Asp(OtBu)-OH with any in situ activation reagent (HATU, HBTU, DIC/HOBt, PyBOP), which require separate destructive testing (Kaiser, TNBS, or chloranil) to assess coupling progress [1]. The bromophenol blue method has been validated as a quantitative procedure for automated feedback control in continuous-flow SPPS [2].

Bromophenol blue monitoring Coupling completion Real-time SPPS monitoring OPfp ester

Reduced C-Terminal Epimerization vs. In Situ Activation: Evidence from Cyclic Peptide Library Synthesis

In a systematic study of cyclic peptide library synthesis on solid support, C-terminal epimerization was identified as a significant problem during chain elongation when using standard in situ activation methods [1]. The study demonstrated that switching to preactivated amino acid pentafluorophenyl esters 'significantly overcame' this epimerization problem [2]. Specifically, the use of active esters and/or reduction in Fmoc cleavage conditions 'significantly reduced content of D-Asp contamination' in the final peptide products [3]. For a D-aspartic acid building block such as Fmoc-D-Asp(OtBu)-OPfp, epimerization at the α-carbon would generate the undesired L-Asp epimer, directly compromising the stereochemical integrity essential for D-amino acid-containing therapeutic peptides. Independent racemization studies on serine and histidine active esters have demonstrated that pentafluorophenyl esters exhibit superior kc/kr (coupling rate/racemization rate) ratios compared to other active esters, and 'should be preferred over other active esters to minimize racemization' [4].

Epimerization reduction D-aspartic acid Cyclic peptide Pentafluorophenyl ester C-terminal racemization

Fragment Condensation Yields of 80–100% with High Enantiomeric Purity: OPfp Esters Outperform TBTU and HATU in Challenging Couplings

Pentafluorophenyl active esters have been benchmarked in fragment condensation reactions involving sterically hindered and unnatural amino acids, delivering coupling yields in the range of 80–100% with high enantiomeric purity . In a direct comparison using the synthesis of the ACP(65-74) peptide fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH), the OPfp ester-mediated approach (as part of the triazine-based 'superactive ester' methodology) proceeded significantly faster than TBTU or HATU in manual SPPS, and gave a purer product than TBTU or PyBOP in automated SPPS . Separately, Fmoc-Asp(OtBu)-OPfp was used as the acid chloride precursor in a quantitative one-pot reaction for glycopeptide building block synthesis, demonstrating its utility as a versatile activated intermediate [1]. In glycopeptide synthesis, Fmoc-Asp(OPfp)-O(t-Bu) coupled with HOOBt-mediated activation achieved an 84% isolated yield for complex N-glycan asparagine building blocks—a demanding coupling context where unprotected free acid approaches typically give substantially lower yields [2].

Fragment condensation Sterically hindered coupling OPfp ester yield Enantiomeric purity ACP(65-74) peptide

QC Specification Advantage: ≥98% HPLC Purity with DCU ≤2% and Solubility Certification for Automated SPPS

The Novabiochem® grade of Fmoc-Asp(OtBu)-OPfp (L-enantiomer, CAS 86061-01-0) is released with an assay of ≥98.0% (HPLC, area%), DCU content ≤2%, and a certified solubility specification of 'clearly soluble' at 0.5 mmole in 3 mL DMF, with a melting point of 90–100 °C . In comparison, the corresponding free acid Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3) is specified at 98% assay with a melting point of 146–151 °C, but carries no DCU specification (as no pre-activation is performed) and no certified solubility specification for DMF . For the D-enantiomer (Fmoc-D-Asp(OtBu)-OPfp, CAS 200335-75-7), commercial purity specifications range from ≥95% to ≥98% (HPLC) depending on the supplier, with moisture content specified at ≤0.5% by select vendors [1]. The combination of high HPLC purity, controlled residual DCU, and certified DMF solubility is critical for reliable performance in automated peptide synthesizers, where insoluble particulates can block fluidic lines and inconsistent reactivity can lead to deletion sequences .

QC specifications HPLC purity DCU content DMF solubility Automated SPPS

Orthogonal Protection Strategy with Tert-Butyl Ester Side Chain: Differentiated from Asp(OMpe)-OH in Aspartimide-Prone Sequences

The OtBu (tert-butyl ester) side-chain protecting group in Fmoc-D-Asp(OtBu)-OPfp provides acid-labile orthogonal protection that is fully compatible with standard Fmoc/tBu SPPS protocols, being removed concomitantly with other side-chain protecting groups during TFA cleavage [1]. In a head-to-head comparison of aspartate protecting groups using the scorpion toxin II model peptide (H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH) under both piperidine and DBU Fmoc removal conditions at room and elevated temperatures, Fmoc-Asp(OtBu)-OH served as the standard comparator against which newer protecting groups (Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH) were benchmarked [2]. While the OtBu group alone does not fully prevent aspartimide formation in base-sensitive Asp-Gly motifs, the pre-activated OPfp ester form provides a strategic advantage: it eliminates the need for repetitive base exposure during in situ activation cycles, thereby reducing the cumulative base burden that drives aspartimide formation [3]. For sequences where aspartimide formation is a concern, the combination of OtBu protection with the OPfp pre-activation strategy offers a practical mitigation approach that is simpler than adopting specialized protecting groups such as OMpe or Dmb-glycine dipeptide derivatives [4].

Aspartimide prevention Orthogonal protection OtBu vs. OMpe Fmoc/tBu SPPS Scorpion toxin II model

Optimal Research and Industrial Application Scenarios for Fmoc-D-Asp(OtBu)-OPfp (CAS 200335-75-7)


Automated High-Throughput SPPS of D-Aspartate-Containing Therapeutic Peptides

In automated peptide synthesizers running Fmoc/tBu chemistry, Fmoc-D-Asp(OtBu)-OPfp eliminates the need for in-line activation reagent mixing, simplifying fluidics and reducing the risk of precipitation-related blockages. The certified DMF solubility (0.5 mmol/3 mL for the Novabiochem® L-form grade) and ≤2% DCU specification ensure consistent solution delivery . The bromophenol blue monitoring capability enables automated feedback control of coupling completion without interrupting the synthesis cycle [1]. For D-amino acid-containing therapeutic candidates—where even 1–2% L-epimer contamination can compromise biological activity and regulatory filing—the pre-activated OPfp ester helps preserve stereochemical integrity by minimizing the base exposure and activation conditions that drive epimerization .

Fragment Condensation for Long and Difficult Peptide Sequences

When synthesizing peptides exceeding 40–50 residues where stepwise SPPS yields become limiting, fragment condensation using fully protected segments is employed. Fmoc-D-Asp(OtBu)-OPfp serves as both a building block for preparing protected peptide fragments and as a model for the OPfp ester activation strategy that has demonstrated 80–100% yields in fragment condensations involving sterically hindered junctions . In direct comparisons using the ACP(65-74) model, OPfp-based approaches produced faster coupling and purer crude products than TBTU or HATU-mediated condensations [1]. This scenario is particularly relevant for manufacturing long peptides such as therapeutic hormones, defensins, and cyclotides where D-aspartate residues confer metabolic stability.

Synthesis of D-Aspartate-Containing Cyclic Peptides with Minimal Epimerization

Cyclic peptide libraries and conformationally constrained bioactive peptides frequently incorporate D-amino acids to stabilize turn motifs and confer protease resistance. The use of preactivated pentafluorophenyl esters has been specifically validated for reducing C-terminal epimerization during solid-phase synthesis of cyclic peptides, where the epimerization problem was 'significantly overcome by coupling with preactivated amino acid pentafluorophenyl esters' . Fmoc-D-Asp(OtBu)-OPfp enables direct incorporation of the D-aspartate residue at the desired position in the linear precursor prior to resin-bound cyclization, with the OPfp activation ensuring that the stereochemical integrity of the D-Asp residue is maintained throughout the coupling step [1].

Glycopeptide and Complex Bioconjugate Building Block Synthesis

Fmoc-Asp(OtBu)-OPfp has been demonstrated as a quantitative precursor for acid chloride generation in one-pot glycopeptide building block synthesis, and its OPfp ester has been used directly in HOOBt-mediated couplings for complex N-glycan asparagine conjugate assembly with 84% isolated yield . For D-aspartate-containing glycopeptides—where the D-configuration may be required to prevent enzymatic deglycosylation in vivo—Fmoc-D-Asp(OtBu)-OPfp provides the necessary stereochemical control combined with the activated ester reactivity that is essential for coupling to sterically demanding glycosylamine nucleophiles [1]. This scenario applies to the synthesis of homogeneous glycopeptide vaccines, glycan array ligands, and antibody-drug conjugate (ADC) linker constructs.

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